AF-353, also known as 5-(5-iodo-4-methoxy-2-propan-2-ylphenoxy)pyrimidine-2,4-diamine, is a potent and selective antagonist of the P2X3 and P2X2/3 purinergic receptors. [, , ] These receptors are ligand-gated ion channels activated by extracellular adenosine 5'-triphosphate (ATP). [] AF-353 is classified as a non-nucleotide antagonist due to its structural dissimilarity to ATP. [] It plays a crucial role in scientific research for studying the physiological and pathological roles of P2X3 and P2X2/3 receptors, particularly in sensory processing, pain signaling, and inflammation. [, , ]
The synthesis of AF-353 hydrochloride involves several steps that typically include the formation of key intermediates followed by purification processes. The general procedure starts with the reaction of appropriate aniline derivatives with benzimidazole-4,7-dione-based structures under controlled conditions, often utilizing solvents like ethanol or dichloromethane. The reaction conditions are optimized for yield and purity, often involving techniques such as thin-layer chromatography for monitoring progress and column chromatography for purification .
The synthesis can be summarized as follows:
AF-353 hydrochloride features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is CHClNO, and its molecular weight is approximately 303.74 g/mol. The compound's structure allows for effective binding to the P2X3 receptor sites, which is crucial for its antagonistic activity .
AF-353 hydrochloride undergoes various chemical reactions primarily related to its interactions with biological targets. The compound acts as a non-competitive antagonist at the P2X3/P2X2/3 receptors, meaning it binds to the receptor without blocking ATP binding directly but prevents receptor activation through other mechanisms .
Key reactions include:
The mechanism of action of AF-353 hydrochloride involves its selective binding to the P2X3 and P2X2/3 receptors, leading to inhibition of ATP-mediated signaling pathways associated with pain perception. The compound's high selectivity ensures minimal interference with other ion channels or receptors, making it a promising candidate for pain management therapies.
Key aspects include:
AF-353 hydrochloride exhibits several notable physical and chemical properties that influence its pharmacokinetic profile:
AF-353 hydrochloride has significant potential applications in scientific research, particularly in pharmacology and pain management studies. Its selective antagonism at P2X3/P2X2/3 receptors positions it as a valuable tool for exploring the role of these receptors in various pain-related conditions.
Key applications include:
P2X3-containing receptors—homotrimeric P2X3 and heterotrimeric P2X2/3—are ATP-gated ion channels predominantly localized on unmyelinated C-fiber sensory neurons. These receptors act as critical sensors for extracellular ATP released during tissue injury, inflammation, or cellular stress [1] [9]. Their activation depolarizes sensory neurons, leading to action potential propagation and nociceptive signaling. In visceral organs (e.g., bladder, intestine), P2X3 overexpression correlates with pathological sensitization, driving conditions like overactive bladder syndrome and chronic visceral pain [1] [3]. Genetic ablation studies in mice confirm their non-redundant role: P2X3-knockout animals exhibit blunted nocifensive behaviors and urinary/intestinal hyporeflexia [1] [6].
Table 1: Physiological and Pathological Roles of P2X3-Containing Receptors
Location | Function | Pathological Link |
---|---|---|
Nociceptive neurons | Detection of noxious stimuli | Chronic inflammatory/neuropathic pain |
Urinary bladder | Regulation of voiding reflexes | Overactive bladder, urinary incontinence |
GI tract | Control of peristaltic reflexes | Irritable bowel syndrome |
Cardiac ganglia | Sympathetic nerve regulation | Diabetic cardiac autonomic neuropathy |
Early P2X3/P2X2/3 antagonists faced significant pharmacological challenges:
AF-353 hydrochloride (Ro-4 hydrochloride) emerged as a breakthrough P2X3/P2X2/3 antagonist designed to overcome prior shortcomings. Its development followed high-throughput screening and medicinal chemistry optimization, yielding a potent, selective, and orally bioavailable molecule [1] [3]. Key milestones include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7